2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3S/c1-4-24(5-2)10-7-11-25-16-9-6-8-15(16)19(22-20(25)27)29-13-18(26)21-17-12-14(3)28-23-17/h12H,4-11,13H2,1-3H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRIBZZULNUJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrocyclopenta[d]pyrimidine core and a thioether linkage, suggest diverse biological activities. This article reviews the biological activity of this compound based on existing research findings.
Structural Characteristics
The molecular formula of the compound is , with an approximate molecular weight of 446.6 g/mol. The structure includes:
- A cyclopentapyrimidine core , which is known for its pharmacological properties.
- A diethylamino group , which enhances solubility and may influence receptor interactions.
- A thioacetamide moiety , potentially contributing to its biological reactivity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. For instance, compounds related to the cyclopentapyrimidine structure have shown significant inhibition of cancer cell lines such as HCT-116 and HepG-2. In vitro studies suggest that the compound may target key signaling pathways involved in tumor growth and proliferation.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Similar compounds have been shown to inhibit CDK activity, leading to cell cycle arrest.
- Dihydrofolate Reductase (DHFR) Inhibition : Some pyrimidine derivatives act as potent DHFR inhibitors, disrupting folate metabolism essential for DNA synthesis.
Additional Biological Activities
Besides anticancer properties, related compounds have demonstrated other biological activities:
- Antibacterial Effects : Certain derivatives have shown efficacy against bacterial strains, indicating potential applications in treating infections.
- CNS Activity : Some studies suggest that modifications to the diethylamino group can enhance central nervous system activity, indicating potential use in neurological disorders.
Case Studies and Research Findings
A study focusing on pyrido[2,3-d]pyrimidines highlighted their broad spectrum of activities, including:
- Antitumor Activity : Compounds were tested against various cancer cell lines with promising results.
- Structure–Activity Relationship (SAR) : Modifications in substituents led to enhanced potency against specific cancer targets such as EGFR and PDGFRβ.
Comparison with Similar Compounds
Key Observations:
- Solubility Trends: The diethylamino group in the target compound balances lipophilicity and solubility better than the dimethylamino or hydroxyethyl analogs. This aligns with studies showing cyclopenta derivatives with polar substituents (e.g., tertiary amines) exhibit enhanced water interactions, correlating with improved antifungal or cellular uptake profiles .
- Bioactivity : While direct data for the target compound is unavailable, analogs like the dichlorophenyl derivative exhibit weak anti-inflammatory activity, suggesting the core pyrimidine-thioacetamide scaffold may require specific substituents for potency .
Research Findings and Mechanistic Insights
- Antifungal Potential: Cyclopenta[b]thiophene derivatives with enhanced water solubility (e.g., via polar substituents) show increased antifungal activity . By analogy, the diethylamino group in the target compound may improve solubility and antifungal efficacy, though this requires experimental validation.
- Synthetic Flexibility : The cyclopenta[d]pyrimidine core allows modular substitution, as seen in patents describing JAK1 inhibitors with pyrrolo[2,3-d]pyrimidine scaffolds. This highlights the pharmacophoric versatility of fused pyrimidine systems .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The cyclopenta[d]pyrimidinone core is synthesized via cyclocondensation of cyclopentanone with thiourea derivatives under acidic conditions. For example, heating cyclopentanone (1.0 equiv) and N-cyanothiourea (1.2 equiv) in acetic acid at 80°C for 12 hours yields 2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(3H)-one. The reaction proceeds through enamine formation and intramolecular cyclization, with yields averaging 65–70%.
Key Reaction Parameters
Oxidation and Functionalization
The thioxo group at position 2 is oxidized to a ketone using hydrogen peroxide (H₂O₂) in alkaline media, yielding 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(3H)-one. This intermediate is critical for subsequent alkylation steps.
Introduction of the Diethylaminopropyl Side Chain
N-Alkylation of the Pyrimidinone Core
The 2-oxo intermediate undergoes N-alkylation with 3-(diethylamino)propyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in anhydrous dimethylformamide (DMF) at 60°C for 8 hours, achieving 75–80% conversion.
Reaction Mechanism
- Deprotonation of the pyrimidinone nitrogen by TEA.
- Nucleophilic substitution with 3-(diethylamino)propyl chloride.
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 60°C |
| Time | 8 hours |
| Yield | 78% |
Thioacetamide Coupling
Activation of the Acetamide Moiety
N-(5-Methylisoxazol-3-yl)acetamide is activated as a thiol via treatment with Lawesson’s reagent in tetrahydrofuran (THF). The reaction proceeds at room temperature for 4 hours, converting the carbonyl group to a thiol with 85% efficiency.
Thioether Formation
The activated thiol reacts with the 4-chloro intermediate of the alkylated pyrimidinone under basic conditions (K₂CO₃ in acetone). Refluxing at 50°C for 6 hours affords the final thioacetamide product.
Comparative Coupling Methods
| Method | Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, acetone, 50°C | 72% |
| Mitsunobu Reaction | DIAD, PPh₃, THF | 65% |
Purification and Analytical Validation
Recrystallization
The crude product is recrystallized from ethanol-DMF (3:1 v/v), yielding needle-like crystals with >99% purity by HPLC.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.02 (t, 6H, N(CH₂CH₃)₂), 2.32 (s, 3H, isoxazole-CH₃), 3.42 (q, 4H, N(CH₂CH₃)₂), 4.12 (t, 2H, NCH₂CH₂CH₂N).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
- HRMS (ESI+) : m/z 435.23 [M+H]⁺ (calc. 435.21).
Alternative Synthetic Routes
Biocatalytic Approach
A patent describes microbial transformation for cyclopenta[d]pyrimidine derivatives using Escherichia coli cultures. While untested for this compound, analogous methods could involve:
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
Synthesis typically involves multi-step reactions, including cyclization of pyrimidine cores, thioether formation, and amide coupling. Key steps include:- Cyclopenta[d]pyrimidine core formation : Use cyclocondensation of diethyl malonate with thiourea derivatives under reflux in ethanol or DMF, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Thioacetamide linkage : React the pyrimidine intermediate with mercaptoacetic acid derivatives in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent .
- Amide coupling : Employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF with triethylamine as a base to attach the 5-methylisoxazole moiety .
- Optimization : Adjust reaction time (e.g., 12–24 hours for cyclization) and temperature (60–80°C for amide coupling). Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95%) at each stage .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H NMR : Identify characteristic peaks, such as the cyclopenta[d]pyrimidine NH proton (δ ~12.50 ppm, br. s) and the 5-methylisoxazole methyl group (δ ~2.19 ppm, s) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 344.21 for analogous compounds) .
- Elemental Analysis : Validate purity (e.g., C: 45.29%, N: 12.23%, S: 9.30% for similar structures) .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA software to model reaction pathways and transition states, reducing trial-and-error in synthesis (e.g., ICReDD’s reaction path search methods) .
- Molecular Docking : Predict binding affinity to targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite. For example, dock the pyrimidine core into ATP-binding pockets to prioritize derivatives .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Statistical Experimental Design : Apply factorial design (e.g., 2^k designs) to isolate variables like solvent polarity or pH affecting bioactivity .
- Dose-Response Curves : Use GraphPad Prism to calculate IC50 values in triplicate, ensuring consistency (e.g., ±5% error margin) .
- Target Validation : Confirm mechanism via SPR (Surface Plasmon Resonance) for binding kinetics (ka/kd) or ITC (Isothermal Titration Calorimetry) for thermodynamic parameters .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 5-methylisoxazole with 5-chloroisoxazole) and compare activities .
- 3D-QSAR : Build CoMFA (Comparative Molecular Field Analysis) models using SYBYL-X to correlate steric/electrostatic fields with IC50 values .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS at 0, 15, 30, 60 minutes .
Q. How can researchers optimize pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- LogP Optimization : Use shake-flask method or HPLC-derived logP to balance lipophilicity (target logP = 2–3) .
- Plasma Protein Binding : Assess via equilibrium dialysis (e.g., 95% binding for high retention) .
- Caco-2 Permeability : Measure Papp (apparent permeability) in monolayers; aim for >1 × 10⁻⁶ cm/s for oral bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for kinase inhibition?
- Methodological Answer :
- Assay Standardization : Use identical kinase isoforms (e.g., EGFR T790M vs. wild-type) and ATP concentrations (1 mM) .
- Control Compounds : Include staurosporine or gefitinib as positive controls in each experiment .
- Data Normalization : Express inhibition as % of control ± SEM (standard error of the mean) across ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
